2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride
Description
“2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride” is a chemical compound with the molecular formula C8H9N3S . It is also known as 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazine with a carbonyl to form a hydrazone, which is a variation of the imine forming reaction . The hydrazone can then be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazolone ring with a methyl group and a hydrazone group attached . The average mass is 179.242 Da and the monoisotopic mass is 179.051712 Da .Chemical Reactions Analysis
Aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.278 . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Therapeutic Potential and Drug Development
Benzothiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles have shown potential as antitumor agents, indicating the significance of the benzothiazole nucleus in drug discovery for cancer treatment. The structural simplicity and ease of synthesis of benzothiazole-based compounds provide ample scope for developing chemical libraries aimed at discovering new chemical entities with therapeutic applications (Kamal, Ali Hussaini, & Malik, 2015; Ahmed et al., 2012).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of benzothiazole derivatives are noteworthy. These compounds have been explored for their effectiveness against various pathogens and cancer cells, with recent studies focusing on their structural modifications to enhance these activities. The promise shown by benzothiazole derivatives in anticancer research, particularly through mechanisms such as tyrosine kinase inhibition and apoptosis induction, highlights their potential for development into drug candidates (Bhat & Belagali, 2020; Popiołek, 2016).
Structural Activity Relationship (SAR)
The exploration of benzothiazole derivatives in medicinal chemistry has revealed that substitutions on the C-2 carbon atom significantly influence their biological activities. This insight is crucial for the rational design and development of new benzothiazole-based compounds with enhanced pharmacological properties. The versatility of the benzothiazole scaffold, combined with the potential for structural modifications, underscores its importance in the discovery of novel therapeutic agents (Bhat & Belagali, 2020).
properties
IUPAC Name |
(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPVSPULCMUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884060 | |
Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride | |
CAS RN |
4338-98-1, 14448-67-0, 149022-15-1 | |
Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4338-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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